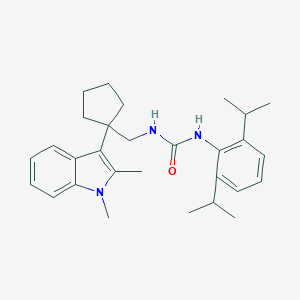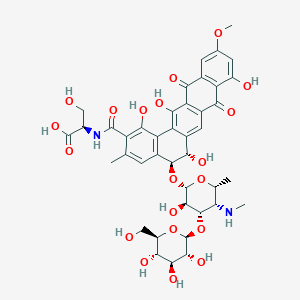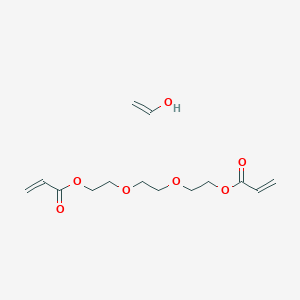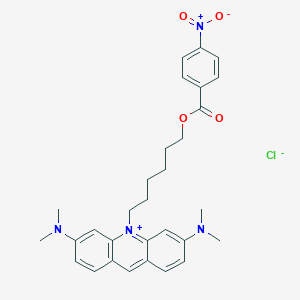
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride, also known as DiR, is a near-infrared fluorescent dye commonly used in scientific research. DiR has gained significant attention in recent years due to its unique optical properties, making it an ideal tool for in vivo imaging and tracking of cells and tissues.
Aplicaciones Científicas De Investigación
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has been widely used in scientific research for in vivo imaging and tracking of cells and tissues. It is commonly used in preclinical studies to monitor the biodistribution and pharmacokinetics of drugs and nanoparticles. 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has also been used to track immune cells, such as T cells and natural killer cells, in vivo, allowing for the study of their migration and homing behavior. In addition, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has been used in cancer research to study tumor growth and metastasis.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride involves its binding to intracellular components, such as lipids and proteins, resulting in its accumulation in cells and tissues. 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has a high affinity for cell membranes, making it an ideal tool for in vivo imaging of cells. Once inside cells, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride emits a near-infrared fluorescence signal, which can be detected using specialized imaging equipment.
Efectos Bioquímicos Y Fisiológicos
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has been shown to have low toxicity and does not affect cell viability or function. It is rapidly cleared from the body, with the majority of the dye excreted through the liver and kidneys. However, long-term studies on the effects of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride on the body are lacking, and further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride is its near-infrared fluorescence, which allows for deep tissue imaging and minimizes background fluorescence. It is also highly stable and can be stored for extended periods without degradation. However, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has a relatively low quantum yield, which can limit its sensitivity for some applications. In addition, the synthesis of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride can be time-consuming and requires specialized equipment, which can be a limitation for some labs.
Direcciones Futuras
There are numerous future directions for the use of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride in scientific research. One potential application is in the development of targeted drug delivery systems, where 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride can be used to track the biodistribution and pharmacokinetics of drugs in vivo. Another potential direction is in the study of immune cell trafficking and interactions with tumors, which could lead to the development of new immunotherapies. Additionally, the development of new 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride derivatives with improved optical properties could expand its applications in scientific research.
Conclusion
In conclusion, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride, or 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride, is a near-infrared fluorescent dye with unique optical properties that make it an ideal tool for in vivo imaging and tracking of cells and tissues. Its low toxicity, stability, and deep tissue imaging capabilities make it a valuable tool in scientific research. However, further research is needed to fully understand its biochemical and physiological effects and to expand its applications in scientific research.
Métodos De Síntesis
The synthesis of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride involves the reaction of 3,6-bis(dimethylamino)acridine with 4-nitrobenzoyl chloride and 6-bromo-1-hexanol in the presence of triethylamine. The crude product is then purified using column chromatography to obtain the final product, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride. The synthesis method of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride is relatively simple and can be easily modified to obtain various derivatives with different optical properties.
Propiedades
Número CAS |
140866-76-8 |
|---|---|
Nombre del producto |
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride |
Fórmula molecular |
C30H35ClN4O4 |
Peso molecular |
551.1 g/mol |
Nombre IUPAC |
6-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]hexyl 4-nitrobenzoate;chloride |
InChI |
InChI=1S/C30H35N4O4.ClH/c1-31(2)26-15-11-23-19-24-12-16-27(32(3)4)21-29(24)33(28(23)20-26)17-7-5-6-8-18-38-30(35)22-9-13-25(14-10-22)34(36)37;/h9-16,19-21H,5-8,17-18H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
DOGHMQCJZXGUPU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(C)C.[Cl-] |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(C)C.[Cl-] |
Sinónimos |
3,6-BDNHA 3,6-bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium 3,6-bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



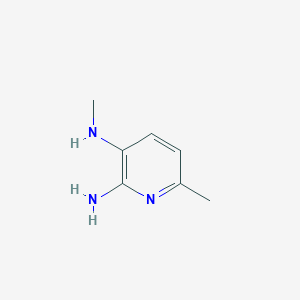
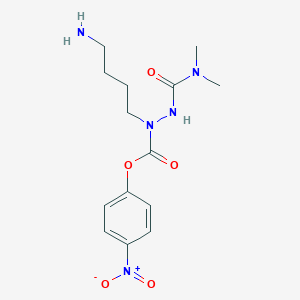
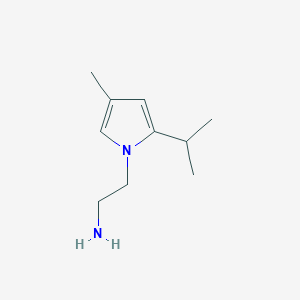
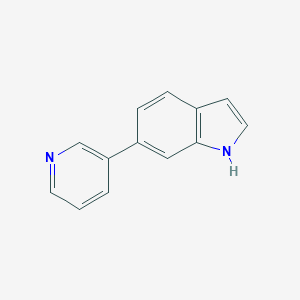
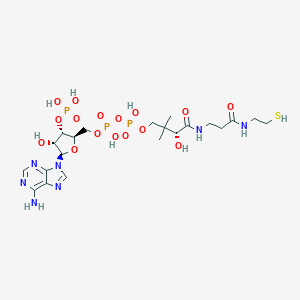
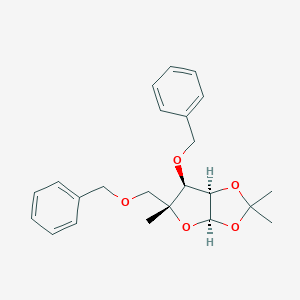
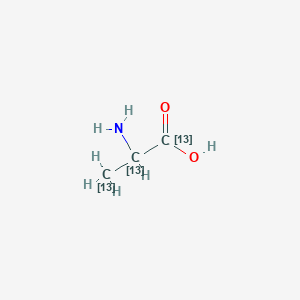
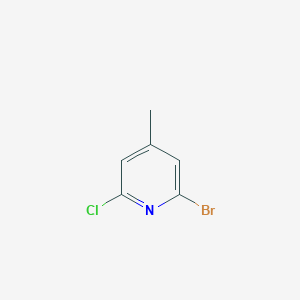
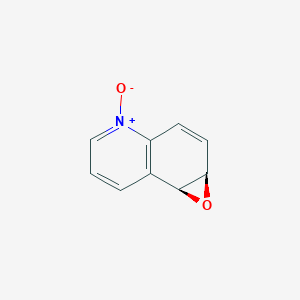
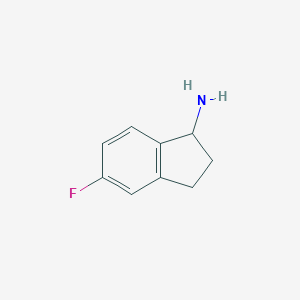
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
